molecular formula C16H30O B3058153 3-Hexadecyn-1-ol CAS No. 88109-68-6

3-Hexadecyn-1-ol

Cat. No. B3058153
CAS RN: 88109-68-6
M. Wt: 238.41 g/mol
InChI Key: ZBUDRNZTZVIXRW-UHFFFAOYSA-N
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Description

“3-Hexadecyn-1-ol” is a chemical compound with the molecular formula C20H38O . It is also known as "1-Hexadecyn-3-ol, 3,7,11,15-tetramethyl-" .


Molecular Structure Analysis

The molecular structure of “3-Hexadecyn-1-ol” consists of 20 carbon atoms, 38 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C20H38O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h1,17-19,21H,8-16H2,2-6H3 .

Scientific Research Applications

Chemical Synthesis and Catalysis

3-Hexadecyn-1-ol, a long-chain unsaturated alcohol, finds application in various chemical syntheses. For instance, it is involved in organo-selenium induced radical reactions, facilitating the synthesis of complex organic compounds like 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols (Miao & Huang, 2009). Such reactions demonstrate the molecule's potential in fine chemical synthesis and pharmaceutical intermediates.

Material Science and Nanotechnology

In material science, 3-Hexadecyn-1-ol can be involved in the preparation of starch nanoparticles, which have significant drug delivery properties. These nanoparticles, prepared using ionic liquid microemulsion systems, show promising applications in targeted and controlled drug release (Wang, Chen, Luo, & Fu, 2016).

Analytical Chemistry

This compound is relevant in analytical chemistry, particularly in the quantification of certain compounds in food and beverages. For example, it aids in the analysis of cysteine S-conjugates in must and wine, contributing to our understanding of flavor compounds in viticulture (Luisier et al., 2008).

Organic Chemistry and Catalysis

In organic chemistry, 3-Hexadecyn-1-ol's properties are utilized in various synthetic pathways, such as the selective hydrogenation processes. It serves as a substrate in reactions catalyzed by metals like copper, demonstrating its versatility in different chemical contexts (Pak et al., 1996).

Environmental Science

From an environmental science perspective, the compound can be involved in studies of atmospheric chemistry, such as the ozonolysis of amines in fine particles. These studies contribute to a broader understanding of atmospheric reactions and pollutant behavior (Zahardis, Geddes, & Petrucci, 2008).

Safety and Hazards

Based on the Safety Data Sheet, if “3-Hexadecyn-1-ol” is inhaled, it’s advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with skin or eyes, it should be washed off with water and soap, and medical advice should be sought . If ingested, rinse mouth with water and seek medical treatment . It’s also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

hexadec-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDRNZTZVIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442493
Record name 3-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexadecyn-1-ol

CAS RN

88109-68-6
Record name 3-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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